molecular formula C11H17NO2S B13999450 Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13999450
M. Wt: 227.33 g/mol
InChI Key: MHLOZPWQZPKMGT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a benzothiophene core with a fully saturated six-membered ring system (hexahydro designation). The molecule includes an ethyl ester group at position 3 and an amino substituent at position 2. This structural motif is critical for its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h7-8H,2-6,12H2,1H3

InChI Key

MHLOZPWQZPKMGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2C1CCCC2)N

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Related Compound)

Although the exact compound name differs slightly in the literature, the preparation of ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate closely parallels the synthesis of ethyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which serves as a foundational step.

Procedure:

  • A mixture of 5,5-dimethyl cyclohexane-1,3-dione (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and diethylamine (15 mmol) is heated with stirring in absolute ethanol for 4 hours.
  • After heating, the reaction mixture is left at 0°C for 24 hours to allow solid formation.
  • The solid product is collected by filtration, washed with ethanol, dried, and crystallized from absolute ethanol.
  • The product is obtained as white crystals with a yield of approximately 72% and melting point 168–170°C.

Characterization:

  • IR spectra show broad NH stretching at 3420 cm⁻¹ and carbonyl peaks at 1720 and 1706 cm⁻¹.
  • $$^{1}H$$ NMR data show methyl singlets and methylene doublets consistent with the cyclohexane ring.
  • Mass spectrum shows molecular ion peak at m/z 267 (M⁺).
  • Elemental analysis matches the expected formula C₁₃H₁₇NO₃S.

Conversion to Hydrazide Derivative

  • The ethyl ester is refluxed with hydrazine hydrate (80%) in ethanol.
  • The reaction proceeds with the evolution of hydrogen sulfide gas, dissolving the initially insoluble ester.
  • After approximately 8 hours of reflux, the mixture cools, and the hydrazide precipitates.
  • The hydrazide is filtered, washed with ethanol, dried, and crystallized from dioxane.
  • Yield is about 85%, with melting point around 210°C.

Formation of Spiro-Benzothieno Pyrimidine Derivatives

  • The hydrazide intermediate is reacted with cyclic ketones such as 5,5-dimethyl cyclohexane-1,3-dione, cyclohexanone, or cyclopentanone.
  • The reaction is conducted under reflux in a basic medium formed from ethanol and piperidine.
  • After refluxing for 8 hours, the solid spiro compounds precipitate upon cooling.
  • These are filtered and crystallized from appropriate solvents to yield spirobenzothieno[2,3-d]pyrimidine derivatives.

Functional Group Modification via Carbon Disulfide and Dimethyl Sulfate

  • Ethyl 2-amino-benzothiophene-3-carboxylate is dissolved in dimethyl sulfoxide.
  • Carbon disulfide and aqueous sodium hydroxide are added dropwise at room temperature.
  • After stirring, dimethyl sulfate is added slowly at 5–10°C.
  • The reaction mixture is stirred further and then poured into ice water to precipitate the product.
  • The resulting compound is filtered, dried, and crystallized, yielding ethyl 6,6-dimethyl-2-{[(methylthio)carbonothioyl]amino}-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in 87% yield.

Alkylation and Further Derivatization

  • The above compound is treated with hydrazine hydrate under reflux to yield thioxo derivatives.
  • Alkylation of these thioxo derivatives is performed by reaction with methyl iodide in the presence of alcoholic potassium hydroxide.
  • This generates methylthio-substituted benzothienopyrimidines.
  • These intermediates serve as precursors for further heterocyclic ring formation.

Summary Table of Key Preparation Steps

Step Reactants/Conditions Product Description Yield (%) Melting Point (°C) Key Characterization
1 5,5-dimethyl cyclohexane-1,3-dione, ethyl cyanoacetate, sulfur, diethylamine, ethanol, 4 h reflux, 0°C 24 h Ethyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 72 168–170 IR: NH, C=O; $$^{1}H$$ NMR; MS m/z 267
2 Hydrazine hydrate, ethanol, reflux 8 h Hydrazide derivative 85 210 IR: NH₂; crystallized from dioxane
3 Hydrazide + cyclic ketones, ethanol/piperidine, reflux 8 h Spirobenzothienopyrimidine derivatives Varies 235 (cyclopentanone derivative) IR, NMR, MS consistent with structure
4 Carbon disulfide, NaOH, dimethyl sulfate, DMSO, 5–10°C Methylthio carbonothioyl derivative 87 Not specified IR, elemental analysis
5 Hydrazine hydrate, methyl iodide, KOH, ethanol Alkylated methylthio benzothienopyrimidines 85 205–207 IR, NMR, MS

Research Findings and Notes

  • The initial cyclization forming the benzothiophene core involves sulfur and diethylamine catalysis in ethanol.
  • Hydrazine hydrate is critical for converting esters to hydrazides and for further ring closure reactions.
  • Piperidine acts as a base catalyst in spiro compound formation.
  • Carbon disulfide and dimethyl sulfate enable thiocarbonyl functionalization, expanding the chemical versatility.
  • Spectroscopic data (IR, $$^{1}H$$ NMR, mass spectrometry) confirm the structural integrity of intermediates and final products.
  • These preparation methods have been validated in multiple studies focusing on benzothiophene derivatives with pharmacological potential, including anti-inflammatory and analgesic activities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with derivatives sharing the benzothiophene core but differing in ring saturation, substituents, and functional groups.

Substituent and Ring Saturation Effects

Table 1: Structural and Physical Properties of Selected Benzothiophene Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Saturation Key Applications/Properties
Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate (hypothetical) C₁₁H₁₇NO₂S 243.32 -NH₂, -COOEt Hexahydro (bicyclic) Potential precursor for bioactive molecules
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5a) C₁₁H₁₅NO₂S 241.31 -NH₂, -COOEt Tetrahydro Intermediate in cyanoacetylation reactions
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₉H₂₁NO₄S 359.44 -NHCO(3-MeOPh), -COOEt Tetrahydro Enhanced lipophilicity; potential pharmacological activity
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₆H₁₇NO₂S 287.38 -NH₂, -COOMe, -Ph Tetrahydro Structural diversity for drug discovery

Key Observations:

  • Ring Saturation: The hexahydro derivative exhibits greater ring saturation, likely improving conformational rigidity compared to tetrahydro analogs. This could enhance binding specificity in biological targets .
  • Substituent Effects: Addition of bulky groups (e.g., phenyl or 3-methoxybenzamido) increases molecular weight and alters solubility. For example, the 3-methoxybenzamido derivative (359.44 g/mol) has a density of 1.270 g/cm³, suggesting moderate lipophilicity .
  • Functional Groups: The ethyl ester (-COOEt) group in the target compound facilitates hydrolysis to carboxylic acids, a common strategy in prodrug design .

Crystallographic and Conformational Analysis

Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the 3D structures of benzothiophene derivatives. For example:

  • Ring Puckering: Tetrahydro derivatives exhibit puckering amplitudes influenced by substituents. The Cremer-Pople parameters () quantify deviations from planarity, which correlate with bioactivity .
  • Hydrogen Bonding: The -NH₂ group in the target compound participates in hydrogen bonding, as seen in the 1H-NMR spectrum (δ 5.98 ppm, broad singlet for -NH₂ in ).

Biological Activity

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by its unique benzothiophene structure, which contributes to its biological activity. The molecular formula is C11H13NO2SC_{11}H_{13}NO_2S, and it features a carboxylate group that enhances its interaction with biological targets.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antitumor Activity : Research indicates that derivatives of benzothiophene exhibit cytostatic effects against various cancer cell lines. The mechanism involves the inhibition of DNA synthesis and cell proliferation .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This activity is primarily attributed to its ability to inhibit pro-inflammatory cytokines .
  • Antimicrobial Properties : Studies have demonstrated that the compound possesses significant antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various substituents on the benzothiophene ring can influence its potency and selectivity:

SubstituentEffect on Activity
Alkyl groupsIncrease lipophilicity and membrane permeability
Halogen atomsEnhance binding affinity to target proteins
Hydroxyl groupsImprove solubility and bioavailability

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiophene Core : The initial step includes the cyclization of appropriate precursors to form the benzothiophene structure.
  • Carboxylation : Subsequent introduction of the carboxylic acid functionality through carbonylation reactions.
  • Amination : Finally, amination reactions are employed to introduce the amino group at the 2-position.

These methods have been optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for analysis .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Cytotoxicity Assays : In vitro assays against cancer cell lines (e.g., HeLa and MCF-7) showed IC50 values in the low micromolar range, indicating potent cytotoxic effects .
  • Animal Models : In vivo studies using mouse models demonstrated significant reductions in tumor size when treated with this compound compared to controls .
  • Inflammation Models : The compound was tested in models of acute inflammation (e.g., carrageenan-induced paw edema), showing a marked decrease in edema compared to untreated groups .

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving substituted benzothiophene precursors. For example, thiourea derivatives or isothiocyanate intermediates (e.g., ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate) are reacted with nucleophiles like amines or hydrazines to form tricyclic or tetracyclic systems . Yield optimization requires:

  • Temperature control : Reactions often proceed at 80–100°C in anhydrous ethanol or THF.
  • Catalyst use : Acidic or basic catalysts (e.g., triethylamine) enhance ring closure efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard. For example:

  • Crystallization : Grow single crystals via slow evaporation in ethanol or methanol.
  • Data collection : Use a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement, ensuring R-factor < 0.05. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding networks .
  • Validation : Cross-check bond lengths/angles with density functional theory (DFT) calculations .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data, such as non-planar ring conformations?

Methodological Answer: Non-planar puckering in the hexahydrobenzothiophene ring is common. To analyze:

  • Puckering coordinates : Apply Cremer-Pople parameters (amplitude qq, phase ϕ\phi) to quantify deviations from planarity. For six-membered rings, q2q_2 and ϕ2\phi_2 describe chair or boat conformations .
  • Software tools : Use PLATON or PARST to calculate puckering amplitudes. Compare with literature values (e.g., q2=0.50.7A˚q_2 = 0.5–0.7 \, \text{Å} for chair conformers) .
  • Dynamic analysis : Perform variable-temperature NMR to assess ring flexibility .

Q. Q4. What strategies are effective for assessing the compound’s biological activity while avoiding false positives?

Methodological Answer:

  • Target selection : Prioritize enzymes with known benzothiophene affinity (e.g., acetylcholinesterase or kinases).
  • Assay design :
    • In vitro : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterase inhibition).
    • Dose-response curves : Test concentrations from 1 nM to 100 µM; calculate IC50_{50} values with GraphPad Prism.
  • Controls : Include positive controls (e.g., donepezil for cholinesterase) and solvent-only blanks .

Q. Q5. How can computational modeling predict the compound’s reactivity or pharmacokinetic properties?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level using Gaussian. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (target: 2–4), solubility (AlogPS), and CYP450 interactions.
  • Docking studies : AutoDock Vina or Schrödinger Suite can model ligand-enzyme binding (e.g., benzothieno[2,3-d]pyrimidine derivatives with acetylcholinesterase) .

Q. Q6. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min up to 300°C.
  • Light sensitivity : Expose to UV light (365 nm) and track photodegradation by NMR .

Data Interpretation & Conflict Resolution

Q. Q7. How should researchers address discrepancies between computational predictions and experimental results (e.g., unexpected bioactivity)?

Methodological Answer:

  • Re-evaluate models : Check for force field inaccuracies (e.g., AMBER vs. CHARMM for ligand flexibility).
  • Experimental replication : Repeat assays with fresh batches to rule out impurities.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethyl ester with methyl) to isolate contributing factors .

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